Mikimopine

Description

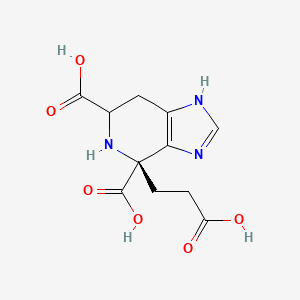

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13N3O6 |

|---|---|

Molecular Weight |

283.24 g/mol |

IUPAC Name |

(4R)-4-(2-carboxyethyl)-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,6-dicarboxylic acid |

InChI |

InChI=1S/C11H13N3O6/c15-7(16)1-2-11(10(19)20)8-5(12-4-13-8)3-6(14-11)9(17)18/h4,6,14H,1-3H2,(H,12,13)(H,15,16)(H,17,18)(H,19,20)/t6?,11-/m1/s1 |

InChI Key |

XGCZNSAJOHDWQS-MGAKOFKPSA-N |

Isomeric SMILES |

C1C(N[C@@](C2=C1NC=N2)(CCC(=O)O)C(=O)O)C(=O)O |

Canonical SMILES |

C1C(NC(C2=C1NC=N2)(CCC(=O)O)C(=O)O)C(=O)O |

Synonyms |

cucumopine cucumopine, (4R-cis)-isomer mikimopine |

Origin of Product |

United States |

Biosynthesis and Enzymatic Synthesis of Mikimopine

Elucidation of Mikimopine Biogenetic Pathways

The biosynthetic route to this compound has been elucidated through the identification of its fundamental building blocks and the key chemical transformation that links them. This pathway is a notable example of how pathogens co-opt host metabolism to produce specialized metabolites for their own benefit. bbk.ac.uk

Identification of Precursor Compounds: α-Ketoglutaric Acid and L-Histidine

The biosynthesis of this compound proceeds from two primary, widely available precursor compounds: the α-keto acid, α-ketoglutaric acid, and the amino acid, L-histidine. mq.edu.au The formation of this compound involves the reductive condensation of these two molecules. ucl.ac.ukbbk.ac.uknih.gov This has been confirmed through in vitro enzymatic assays where this compound is successfully synthesized when this compound synthase is supplied with these specific substrates. nih.govresearchgate.net α-Ketoglutaric acid is a key intermediate in the citric acid cycle, and L-histidine is one of the standard proteinogenic amino acids, making them readily available in plant cells for exploitation by the bacterial-derived enzyme.

Role of the Pictet-Spengler Reaction in this compound Formation

The core chemical transformation in this compound biosynthesis is the Pictet-Spengler reaction. ucl.ac.ukbbk.ac.uk This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a ring-closing cyclization. wikipedia.org In the case of this compound, the β-arylethylamine is L-histidine, and the ketone is α-ketoglutaric acid. ucl.ac.ukmq.edu.au The reaction proceeds via the formation of an iminium ion intermediate from the initial condensation, which then undergoes an intramolecular electrophilic attack on the imidazole (B134444) ring of histidine to form the characteristic cyclic structure of this compound. wikipedia.org This enzymatic reaction is a key step in the biosynthesis of many alkaloids and related compounds in nature. ucl.ac.ukmdpi.comnih.gov

Characterization of this compound Synthase (Mis Protein)

The enzyme responsible for catalyzing the synthesis of this compound is this compound Synthase, abbreviated as Mis. nih.govfrontiersin.org The characterization of this protein and its corresponding gene has been crucial to understanding the molecular basis of this compound production.

Gene (mis) Isolation, Cloning, and Sequence Analysis

The gene encoding this compound synthase (mis) was first identified on a this compound-type Ri (root-inducing) plasmid from Agrobacterium rhizogenes. nih.govdntb.gov.ua Specifically, nucleotide sequencing of the region adjacent to the right border of the T-DNA on plasmid pRi1724 revealed a new open reading frame (ORF). nih.gov This ORF was found to encode a protein of 318 amino acids. nih.gov Analysis of hairy roots of Ajuga reptans confirmed the presence of a 1.35 kb transcript derived from this ORF. nih.gov

The mis gene has been isolated from the pRi1724 T-DNA and cloned into binary vectors for plant transformation. nih.gov When introduced into tobacco, the plants accumulated this compound, confirming that this ORF is indeed the this compound synthase gene. nih.gov Sequence analysis has shown that while there is no significant homology at the nucleotide level between this compound synthase and the functionally related cucumopine (B57430) synthase, there is partial homology at the amino acid level. nih.gov The mis gene has also been identified in the genomes of certain plant species in the genera Nicotiana and Linaria, believed to be the result of ancient horizontal gene transfer events from Agrobacterium. nih.govplos.org

Recombinant Expression of this compound Synthase and In Vitro Enzymatic Activity

To facilitate detailed biochemical studies, the this compound synthase gene (mis) has been expressed recombinantly in Escherichia coli. bbk.ac.uknih.govresearchgate.net The protein expression systems have successfully produced active this compound Synthase. nih.gov The enzymatic activity of the recombinant protein was confirmed through in vitro assays. bbk.ac.ukresearchgate.net In these experiments, the purified enzyme catalyzed the synthesis of this compound when supplied with its precursors, L-histidine and α-ketoglutaric acid. nih.govresearchgate.net The identity of the synthesized this compound was verified using analytical techniques such as paper electrophoresis, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). nih.gov

Cofactor Requirements and Mechanistic Enzymology of this compound Synthase

The enzymatic reaction catalyzed by this compound synthase is a reductive condensation, which requires a reducing agent in the form of a cofactor. annualreviews.org Studies have demonstrated that this compound synthase requires Nicotinamide Adenine Dinucleotide (NADH) as a cofactor to proceed. nih.govresearchgate.net The enzyme belongs to the opine dehydrogenase family, which are oxidoreductases that catalyze NAD(P)H-dependent reactions between α-keto acids and amino acids. annualreviews.orgnih.gov The mechanism involves the NADH-dependent reduction of the imine intermediate formed from the initial condensation of L-histidine and α-ketoglutaric acid, leading to the final this compound product.

Comparative Analysis of this compound Biosynthesis with Other Opine Pathways

The biosynthesis of this compound shares fundamental principles with other opine pathways but is distinguished by its specific substrates and resulting stereochemistry. Opines are generally formed through the condensation of an amino acid with either a keto acid or a sugar. wikipedia.orgbionity.com A comparative analysis with well-characterized opines like cucumopine, nopaline (B31955), and octopine (B30811) highlights these distinctions.

This compound vs. Cucumopine: this compound is a stereoisomer (specifically, a 4-epimer) of cucumopine. wikipedia.orgnih.govbionity.com Their biosynthetic pathways are very similar, as both are synthesized from the same precursors: L-histidine and α-ketoglutaric acid , in a reaction requiring NADH. nih.gov The key difference lies in the enzymes that catalyze the reaction. This compound synthesis is mediated by this compound synthase (Mis), while cucumopine synthesis is catalyzed by cucumopine synthase (Cus). nih.gov Despite their similar function and partial homology at the amino acid level, the genes encoding these two enzymes (mis and cus) show no homology at the nucleotide level. nih.gov The respective synthase genes are found on different Ri plasmids, with mis on pRi1724 and cus on pRi2659. nih.govoup.com

This compound vs. Nopaline Pathway: The nopaline pathway utilizes a different amino acid precursor but the same keto acid as this compound. Nopaline is formed from the reductive condensation of arginine and α-ketoglutarate . wikipedia.orgasm.org This places both this compound and nopaline in the broader "nopaline family" of opines, which are characterized by their use of α-ketoglutarate as the keto acid substrate. wikipedia.orgbionity.com However, the specificity of the synthase enzyme for the amino acid substrate (histidine for this compound, arginine for nopaline) defines the final product. The gene for nopaline synthase is typically located on the right border of the T-region in Tumor-inducing (Ti) plasmids. universiteitleiden.nlnih.gov

This compound vs. Octopine Pathway: The octopine pathway differs from the this compound pathway in both the amino acid and the keto acid precursors. Octopine is synthesized from arginine and pyruvate (B1213749) . wikipedia.orgasm.org This places octopine in a distinct "octopine family" of opines, which are formed using pyruvate as the keto acid. wikipedia.orgbionity.com The enzyme octopine synthase, encoded by a gene on the Ti plasmid, specifically catalyzes this condensation. universiteitleiden.nlnih.gov Therefore, the this compound and octopine pathways represent two different classes of opine synthesis based on the keto acid substrate involved.

The following table provides a comparative summary of these opine biosynthesis pathways.

| Feature | This compound Pathway | Cucumopine Pathway | Nopaline Pathway | Octopine Pathway |

| Amino Acid Substrate | L-Histidine nih.gov | L-Histidine nih.gov | Arginine wikipedia.orgasm.org | Arginine wikipedia.orgasm.org |

| Keto Acid Substrate | α-Ketoglutaric Acid nih.gov | α-Ketoglutaric Acid nih.gov | α-Ketoglutaric Acid wikipedia.orgasm.org | Pyruvate wikipedia.orgasm.org |

| Catalyzing Enzyme | This compound Synthase (Mis) nih.gov | Cucumopine Synthase (Cus) nih.gov | Nopaline Synthase (Nos) universiteitleiden.nl | Octopine Synthase (Ocs) universiteitleiden.nl |

| Cofactor | NADH nih.govfrontiersin.org | NADH nih.gov | NADH/NADPH | NADH/NADPH |

| Opine Family | Nopaline Family bionity.com | Nopaline Family | Nopaline Family wikipedia.orgbionity.com | Octopine Family wikipedia.orgbionity.com |

| Encoding Plasmid Type | Ri Plasmid (e.g., pRi1724) nih.gov | Ri Plasmid (e.g., pRi2659) oup.com | Ti Plasmid (e.g., pTiT37) oup.com | Ti Plasmid (e.g., pTiAch5) oup.com |

Synthetic Chemical Approaches for Mikimopine and Its Analogs

Biomimetic Synthetic Strategies Towards Mikimopine

Biomimetic synthesis of this compound is based on its natural biogenesis, which involves a Pictet-Spengler condensation reaction. mq.edu.au This enzymatic reaction occurs between L-histidine and α-ketoglutaric acid. bbk.ac.uknih.govmq.edu.au The enzyme responsible for this condensation is this compound synthase (mis), encoded by the mis gene found on the Ri plasmid of Agrobacterium rhizogenes. bbk.ac.uknih.govresearchgate.netuniversiteitleiden.nlresearchgate.netnih.govnih.gov

The mis gene has been isolated and expressed recombinantly in E. coli, and the enzymatic activity of this compound synthase has been confirmed. bbk.ac.ukresearchgate.net In vitro synthesis of this compound has been achieved using purified Mis protein in a reaction buffer containing L-histidine, α-ketoglutaric acid, and NADH as a cofactor. nih.govresearchgate.net This enzymatic approach provides a stereoselective route to this compound, mimicking the natural process. bbk.ac.uk

Development of Laboratory Total Synthesis Methodologies for this compound

While biomimetic approaches focus on replicating the enzymatic synthesis, laboratory total synthesis methodologies aim to construct the this compound core structure through conventional organic chemistry reactions. This compound is a secondary amine derivative resulting from the reductive condensation of an amino acid (L-histidine) with a keto acid (α-ketoglutaric acid). wikipedia.organnualreviews.org

General methods for the synthesis of N-(carboxyalkyl)amino acids, the class of compounds to which this compound belongs, often involve the reductive condensation between an amino acid and an α-keto acid. annualreviews.org While reductive condensation using reagents like NaBH4 or NaBH3CN can provide the desired compounds, these methods are typically nonstereospecific. annualreviews.org Stereoselective synthesis is crucial for obtaining specific isomers like this compound.

Design and Synthesis of this compound Analogs and Derivatives for Research Purposes

The synthesis of this compound analogs and derivatives is relevant for exploring the structural requirements for biological activity and understanding the interactions of opines in plant-microbe relationships. The Pictet-Spengler reaction, central to this compound biosynthesis, is a versatile method for synthesizing tetrahydroisoquinoline and β-carboline scaffolds found in many alkaloids. bbk.ac.ukresearchgate.net

Research into the stereoselective Pictet-Spengler reaction with imidazoles, the core structure of histidine, is relevant for the synthesis of this compound and its analogs. publish.csiro.au Investigating the diastereoselectivity of this reaction with enantiopure aldehydes derived from amino acids can provide insights into controlling the stereochemistry of the resulting products. publish.csiro.au

Enzymatic approaches using Pictet-Spenglerases, including this compound synthase and related enzymes like norcoclaurine synthase (NCS), are being explored for the biocatalytic synthesis of alkaloid analogs. bbk.ac.ukresearchgate.net These enzymes can accept a range of substrates, offering a route to synthesize novel derivatives with defined stereochemistry.

Stereoselective Synthesis Methodologies Applied to this compound Core Structure

Stereoselective synthesis is a critical aspect of this compound synthesis due to its defined stereochemistry as a natural product. This compound is described as the 4-epimer of cucumopine (B57430), highlighting the importance of controlling the stereogenic center at the C-4 position. wikipedia.org

Biomimetic synthesis catalyzed by this compound synthase is inherently stereoselective, yielding specific opine isomers. bbk.ac.uk The enzyme facilitates the directed condensation and reduction to produce this compound with its characteristic stereochemistry. nih.govresearchgate.net

In laboratory settings, achieving stereoselectivity in the synthesis of the this compound core structure, a substituted tetrahydroimidazole, requires specific methodologies. While general reductive condensation methods may be nonstereospecific, annualreviews.org research into stereoselective Pictet-Spengler reactions involving imidazoles is directly applicable. publish.csiro.au Studies have investigated the diastereoselectivity of such reactions, demonstrating that anti stereochemistry can be favored depending on the reaction conditions and substrates used. publish.csiro.au Controlling factors such as the steric bulk of substituents and the choice of catalyst or enzyme are key to achieving high stereoselectivity in the synthesis of this compound and its stereoisomers.

Molecular and Computational Analyses of Mikimopine

Conformational Analysis of Mikimopine and Related Structures via Computational Methods

Conformational analysis is a fundamental computational approach used to determine the preferred three-dimensional arrangements of a molecule. copernicus.orgebsco.com These arrangements, or conformers, exist as a molecule's constituent atoms rotate around single bonds. copernicus.org The study of these conformers is crucial as they can significantly influence a molecule's physical, chemical, and biological properties. Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are employed to calculate the potential energy of different conformers, thereby identifying the most stable, low-energy states. copernicus.orgnih.gov Methods like molecular dynamics (MD) simulations can further explore the conformational landscape by simulating the movement of atoms over time. ebsco.comnih.govnih.govyoutube.com

A specific study on the conformational analysis of this compound has been noted in the literature by K. Nakamura and colleagues, as part of a larger compilation on computer-aided materials innovation. nih.govpageplace.de While the detailed findings of this particular study are not widely disseminated, its existence points to the application of these computational techniques to understand the structural flexibility of this compound.

For a molecule like this compound, which possesses several rotatable bonds, a variety of conformations can be anticipated. The relative energies of these conformers would be influenced by factors such as steric hindrance, intramolecular hydrogen bonding, and solvent effects. A hypothetical energy profile of this compound's conformers could be generated using these methods, as illustrated in the following table:

Table 1: Hypothetical Relative Energies of this compound Conformers

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| 60 | 0.0 | Hydrogen bond between carboxyl and amino groups |

| 180 | 2.5 | Steric clash between side chains |

| -60 | 5.1 | Unfavorable electrostatic interactions |

Note: This data is illustrative and intended to represent the type of output from a computational conformational analysis.

Theoretical Modeling of this compound Molecular Interactions

Understanding how a molecule interacts with its environment, particularly with biological macromolecules, is a cornerstone of computational chemistry. nih.govresearchgate.net Theoretical models can simulate these interactions at an atomic level, providing insights into binding affinities and mechanisms of action. researchgate.netucl.ac.uk These models often employ molecular docking and molecular dynamics simulations to predict how a ligand, such as this compound, might bind to a receptor or enzyme active site. ucl.ac.uk

The predicted interactions between this compound and a hypothetical binding pocket are detailed in the table below.

Table 2: Predicted Molecular Interactions between this compound and a Hypothetical Protein Binding Site

| This compound Functional Group | Interacting Residue | Interaction Type | Predicted Distance (Å) |

| Carboxyl Group | Arginine | Salt Bridge | 2.8 |

| Amino Group | Aspartic Acid | Hydrogen Bond | 3.1 |

| Imidazole (B134444) Ring | Phenylalanine | Pi-Stacking | 4.5 |

Note: This data is hypothetical and serves to illustrate the output of molecular interaction modeling.

Application of Quantum Chemical Calculations to this compound Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, offer a powerful means to investigate the electronic structure and reactivity of molecules. aspbs.comaps.orgresearchgate.net Methods like Density Functional Theory (DFT) can be used to calculate a variety of molecular properties, including orbital energies, electron density distribution, and the energies of transition states for chemical reactions. copernicus.orgaps.org These calculations can help predict the most likely sites for chemical reactions and the energy barriers associated with them. plos.org

For this compound, quantum chemical calculations could be used to understand its stability, its acid-base properties, and its susceptibility to enzymatic or chemical degradation. For example, by calculating the distribution of electrostatic potential on the molecule's surface, one could identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), thus predicting how it might react with other molecules. The biosynthesis of this compound involves a Pictet-Spengler type condensation, a reaction whose mechanism and energetics could be explored in detail using quantum chemical methods. eco-vector.com

The following table presents a hypothetical set of quantum chemical descriptors for this compound, which could be calculated to assess its reactivity.

Table 3: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

| Descriptor | Value | Implication for Reactivity |

| HOMO Energy (eV) | -6.2 | Indicates susceptibility to electrophilic attack |

| LUMO Energy (eV) | -1.5 | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap (eV) | 4.7 | Relates to chemical stability |

| Dipole Moment (Debye) | 3.8 | Indicates overall polarity |

Note: These values are illustrative and represent typical outputs from quantum chemical calculations.

Structure-Activity Relationship (SAR) Theoretical Frameworks for this compound

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. researchgate.netmdpi.comsemanticscholar.org Computational SAR approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, build mathematical relationships between a molecule's structural or physicochemical properties (descriptors) and its observed activity. nih.govsemanticscholar.orgmdpi.comnih.gov

Computational Approaches to Predicting Structural Determinants of Interaction

To build a predictive SAR model for this compound and its analogs, one would first need a dataset of compounds with known biological activities. Computational methods can then be used to calculate a wide range of molecular descriptors for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). By analyzing the correlation between these descriptors and the biological activity, one can identify the key structural features that determine the molecule's function. semanticscholar.org

Ligand-Based and Structure-Based Computational SAR Methodologies

Computational SAR can be broadly divided into ligand-based and structure-based approaches. mdpi.comnih.govnih.govresearchgate.net

Ligand-based methods are used when the structure of the biological target is unknown. mdpi.comresearchgate.net These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques include pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), which correlates the 3D steric and electrostatic fields of molecules with their activity. nih.govresearchgate.net

Structure-based methods are employed when the 3D structure of the target protein is available. mdpi.comresearchgate.net Molecular docking, a key structure-based technique, can be used to predict the binding mode and affinity of a series of this compound analogs to its target. The resulting binding energies or scores can then be used as the dependent variable in a QSAR model.

The following table outlines the steps in a hypothetical QSAR study for this compound analogs.

Table 4: Outline of a Hypothetical QSAR Study for this compound Analogs

| Step | Description | Computational Tools |

| 1. Data Collection | Compile a set of this compound analogs with measured biological activity (e.g., IC50). | N/A |

| 2. Descriptor Calculation | Calculate various 1D, 2D, and 3D descriptors for each analog. | Software like PaDEL-Descriptor, MOE |

| 3. Model Building | Use statistical methods (e.g., multiple linear regression, machine learning) to build a model correlating descriptors with activity. | R, Python (scikit-learn), STATISTICA |

| 4. Model Validation | Assess the predictive power of the model using internal and external validation techniques. | Cross-validation, prediction on a test set |

Genomic and Evolutionary Research on Mikimopine Biosynthesis Genes

Horizontal Gene Transfer (HGT) Events of the mis Gene from Agrobacterium rhizogenes to Plant Genomes

Horizontal gene transfer, the movement of genetic material between different species, is a significant evolutionary force. mdpi.comresearchgate.net One of the most well-documented instances of bacteria-to-plant HGT involves the transfer of a DNA segment, known as the T-DNA, from the root-inducing (Ri) plasmid of Agrobacterium rhizogenes into the plant genome. mdpi.comapsnet.org The mis gene is frequently located on this T-DNA, and its successful integration and germline transmission in certain plant lineages have been a subject of extensive research. frontiersin.orgnih.gov The donor is presumed to be a mikimopine strain of A. rhizogenes. frontiersin.orgnih.gov These ancient gene transfers have resulted in what are known as cellular T-DNAs (cT-DNAs), which are now stable components of the host plant's genome. frontiersin.orgeco-vector.com

The first evidence of HGT from Agrobacterium to plants was the discovery of sequences homologous to the Ri plasmid's T-DNA in the genome of untransformed Nicotiana glauca (tree tobacco). mdpi.comfrontiersin.org This region, termed cellular T-DNA (cT-DNA), was later found to contain homologs of several A. rhizogenes genes, including a this compound synthase (mis) gene. frontiersin.orgusp.br Subsequent research using techniques like PCR, Southern hybridization, and whole-genome sequencing has identified mis gene homologs within cT-DNAs in a variety of plant species across different genera.

In the genus Nicotiana, cT-DNA containing mis homologs has been extensively characterized. The cT-DNA in N. glauca, called gT, is organized as an imperfect inverted repeat and contains not only Ngmis but also homologs of rolB, rolC, ORF13, and ORF14. nih.govfrontiersin.orgbiorxiv.org Deep sequencing of other Nicotiana species, such as N. tomentosiformis, the paternal ancestor of cultivated tobacco (N. tabacum), revealed an even more complex history, with at least four distinct cT-DNAs (TA, TB, TC, TD), suggesting multiple independent transformation events during the evolution of the genus. frontiersin.orgeco-vector.com The mis gene homolog is found on the TD insert. eco-vector.com More recently, the Nicotiana noctiflora genome was also found to contain two different cT-DNAs, with one (NnT-DNA1) containing a mis homolog. mdpi.com

Similar discoveries were made in the genus Linaria. Screening of numerous plant species revealed that Linaria vulgaris (common toadflax) also contains cT-DNA sequences from A. rhizogenes. apsnet.orgapsnet.org In L. vulgaris, the cT-DNA includes a mis gene homolog (Lvmis) and is uniquely organized as a tandem imperfect direct repeat, present in two copies. apsnet.orgfrontiersin.orgnih.govapsnet.org These sequences were found in all screened L. vulgaris plants from various geographical locations. apsnet.org

More recently, the parasitic plant genus Cuscuta (dodder) was identified as another recipient of the mis gene through HGT. researchgate.net Despite lacking roots, the typical infection site for A. rhizogenes, several Cuscuta species have acquired a mis gene, suggesting susceptibility to this pathogen. researchgate.net

The table below summarizes the detection and characteristics of cT-DNA containing mis homologs in representative plant species.

| Plant Species | cT-DNA Designation | cT-DNA Structure | Associated Genes on cT-DNA | Reference(s) |

| Nicotiana glauca | gT | Imperfect inverted repeat | NgmisL, NgmisR, NgrolB, NgrolC, NgORF13, NgORF14 | nih.govfrontiersin.orgusp.br |

| Nicotiana tomentosiformis | TD | Imperfect inverted repeat | mis, rolC, orf13, orf14 | frontiersin.orgeco-vector.com |

| Nicotiana noctiflora | NnT-DNA1 | Imperfect inverted repeat | mis, iaaH, iaaM, vis, orf14, orf13a, orf13, rolC | mdpi.com |

| Linaria vulgaris | - | Tandem imperfect direct repeat (two copies) | Lvmis, LvrolA, LvrolB, LvrolC, LvORF13, LvORF14 | apsnet.orgnih.govapsnet.org |

| Cuscuta spp. | - | - | mis | researchgate.net |

Phylogenetic analyses of the mis gene and its surrounding open reading frames (ORFs), such as ORF14, have been crucial in deciphering the evolutionary history of these HGT events. plos.orgnih.gov These studies compare the sequences of the plant-borne mis homologs with each other and with those from various A. rhizogenes strains.

The results consistently point to multiple, independent HGT events into the ancestors of these plant genera. nih.govfrontiersin.orgplos.org The phylogenetic trees constructed show that the mis sequences from Nicotiana and Linaria form distinct clades, separate from each other. plos.orgnih.gov This indicates that the HGT events that introduced the mis gene into the two genera were separate occurrences, likely involving different strains of A. rhizogenes. nih.gov

Within the genus Nicotiana, the situation is even more complex. The presence of multiple, structurally different cT-DNAs in species like N. tomentosiformis strongly supports the hypothesis of several successive transformations of an ancestral Nicotiana species by different agrobacterial strains. frontiersin.orgeco-vector.com Phylogenetic incongruities in the analyses of rol genes and mis genes were the first evidence supporting this hypothesis of multiple independent infection events within the Nicotiana lineage. frontiersin.org

The transfer to Cuscuta also appears to be an independent event. researchgate.net The discovery of mis homologs in these three distinct and unrelated plant genera (Nicotiana, Linaria, and Cuscuta) highlights that HGT from Agrobacterium to plants, while rare, has occurred multiple times throughout evolutionary history. researchgate.netplos.org

Detection and Characterization of Cellular T-DNA (cT-DNA) Containing mis Homologs in Plant Species

Transcriptional and Translational Regulation of mis Gene Homologs in Natural Transformants

Despite their bacterial origin, many cT-DNA genes, including mis homologs, are transcribed in their plant hosts. nih.goveco-vector.com Expression studies have shown that these anciently transferred genes are not silent remnants but are actively regulated by the plant's cellular machinery. eco-vector.comresearchgate.net However, the expression levels and patterns can vary significantly between species and even between different cultivars of the same species. eco-vector.comnih.gov

In Nicotiana glauca, the Ngmis gene is expressed, indicating it may have a functional role. nih.gov In some cultivars of N. tabacum, the mas2' gene (mannopine synthase), located on a different cT-DNA (TB), is highly expressed in the roots, leading to the production of the corresponding opine. eco-vector.com While direct studies on mis gene expression in all natural transformants are ongoing, the expression of other cT-DNA genes suggests that these horizontally transferred sequences have been integrated into the plant's regulatory networks. mdpi.comresearchgate.net For instance, in N. noctiflora, the genes on the cT-DNAs, including the mis-containing NnT-DNA1, are most actively expressed in the roots. mdpi.com

The mechanisms governing the transcriptional and translational regulation of these genes are still under investigation. It is likely that the promoters of the cT-DNA genes have evolved to be recognized by the plant's transcription factors. researchgate.net The study of nucleosome patterns in circulating tumor DNA (ctDNA) has shown that transcriptional regulation can be inferred from DNA fragmentation patterns, a technique that could potentially be applied to understand the regulation of cT-DNA genes like mis. biorxiv.org

Evolutionary Pressures and Selective Dynamics on Horizontally Transferred mis Sequences

Once integrated into the plant genome, the mis gene is subject to the same evolutionary pressures as native plant genes, including mutation, selection, and genetic drift. nih.gov Analyses of synonymous and non-synonymous substitution rates have revealed that the evolutionary fate of the mis gene has differed remarkably among the plant lineages that acquired it. plos.orgnih.gov

In Nicotiana glauca, the mis gene appears to be evolving under significant purifying (negative) selection. plos.org This implies that the gene's function is being maintained and that most non-synonymous mutations, which would alter the protein sequence, are being removed from the population. This suggests a potentially beneficial role for the this compound synthase protein in N. glauca. plos.org

In contrast, the mis gene in the genus Linaria seems to have started degenerating soon after the HGT event, accumulating mutations that would likely render it non-functional. plos.org

The case of Nicotiana tabacum and its ancestor N. tomentosiformis is particularly intriguing. In these species, the mis gene homolog contains a shared two-nucleotide deletion that causes a frameshift mutation, leading to numerous premature stop codons. plos.org Despite this apparent inactivation, analysis suggests that more than 70% of the gene's codons are still evolving under purifying selection. plos.org One hypothesis for this is that the gene may have acquired a new function at the RNA level, for example, through the production of small RNAs that could play a role in defending against subsequent infections by this compound-type A. rhizogenes. plos.org

The conservation of mis genes across different dodder species also strongly indicates they were evolutionarily selected. researchgate.net These differing evolutionary trajectories highlight the dynamic nature of HGT and how a transferred gene can be co-opted, maintained, or silenced depending on the selective environment of its new host genome. plos.orgnih.gov

| Genus | Evolutionary Dynamic on mis Gene | Evidence | Putative Outcome | Reference(s) |

| Nicotiana (N. glauca) | Purifying Selection | Low ratio of non-synonymous to synonymous substitutions. | Maintenance of functional MIS protein. | plos.org |

| Nicotiana (N. tabacum / N. tomentosiformis) | Purifying Selection & Pseudogenization | Frameshift mutation present, but majority of codons are under purifying selection. | Potential new function at RNA level (e.g., defense) or loss of primary function. | plos.org |

| Linaria | Degeneration / Neutral Evolution | Accumulation of mutations. | Likely non-functional protein; gene is becoming a pseudogene. | plos.org |

| Cuscuta | Purifying Selection | Gene conservation across multiple species. | Maintenance of a functional gene. | researchgate.net |

Genomic Organization of Ri Plasmids and T-DNA Regions Associated with this compound Synthesis

The mis gene originates from the Ri (root-inducing) plasmid of A. rhizogenes. slideshare.net Based on the specific opines they induce, Ri plasmids are classified into several types, including agropine (B1203042), mannopine, cucumopine (B57430), and this compound. bdbotsociety.orgnih.gov The this compound-type Ri plasmid, such as pRi1724 from strain 1724, carries a single, continuous T-DNA region. bdbotsociety.orgoup.com

This T-DNA region contains a suite of genes that, when expressed in the plant cell, orchestrate the hairy root disease phenotype and opine synthesis. slideshare.net The mis gene is typically located at the right end of the T-DNA region. nih.gov It is often found in proximity to ORF14. plos.orgnih.gov Other characteristic genes on this T-DNA include the rol genes (rolA, rolB, rolC), which are key regulators of hairy root formation, and other open reading frames like ORF13. frontiersin.orgbdbotsociety.org

In contrast, other Ri plasmid types have different T-DNA organizations. The agropine type, for instance, has two separate T-DNA regions, TL-DNA and TR-DNA. bdbotsociety.org While the core rol genes are conserved across many Ri plasmid types, the opine synthesis genes are specific. The this compound synthase gene is a defining feature of the this compound-type Ri plasmid's T-DNA. nih.gov The genomic context of the mis gene on the Ri plasmid provides insight into the cassette of genes that are transferred together during the natural transformation process. nih.govoup.com

Advanced Analytical Methodologies in Mikimopine Research

Chromatographic Techniques for the Isolation and Purity Assessment of Mikimopine

Chromatographic techniques play a vital role in the separation, isolation, and purity assessment of this compound from complex samples, particularly biological extracts derived from plant tissues transformed by Agrobacterium rhizogenes. Early research utilized paper electrophoresis and Thin Layer Chromatography (TLC) for the identification of synthesized this compound mdpi.com. Paper electrophoresis has also been described as a quick opine assay method for detection ed.ac.ukmdpi.com.

High-Performance Liquid Chromatography (HPLC) is a widely applied technique for the analysis of opines, including this compound mdpi.comresearchgate.net. HPLC offers higher resolution and sensitivity compared to paper chromatography and TLC, making it suitable for both analytical and preparative scale separations rotachrom.com. In the context of opine research, HPLC has been used for the analysis of this compound and the related opine cucumopine (B57430) researchgate.net. While specific detailed protocols for this compound isolation via preparative HPLC were not extensively detailed in the reviewed literature, the principle of using HPLC for purifying compounds from complex mixtures based on differences in polarity and other properties is well-established rotachrom.comcolumn-chromatography.com. The purity of isolated compounds is typically assessed using analytical HPLC or coupled techniques rotachrom.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. LC-MS has been successfully employed for the detection and identification of this compound in plant extracts column-chromatography.comnih.gov. This method is particularly valuable for analyzing complex biological matrices, where the high selectivity of MS detection helps to confirm the identity of this compound based on its mass-to-charge ratio and fragmentation pattern, even in the presence of interfering compounds column-chromatography.comnih.gov.

Spectroscopic Methods for Mechanistic and Structural Elucidation Studies (e.g., NMR, Mass Spectrometry)

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable tools for the structural elucidation and confirmation of this compound.

Mass Spectrometry provides information about the molecular weight and fragmentation of this compound. LC-MS analysis of synthesized this compound has shown a mass peak at 284.0868 in positive mode, consistent with the expected mass of this compound nih.gov. MS analysis is also included as a test in the Certificate of Analysis for this compound, confirming its conformity to the expected structure researchgate.net. The fragmentation patterns obtained from tandem MS (MS/MS) can provide detailed structural information, aiding in the confirmation of the this compound structure nd.edu.

NMR spectroscopy provides detailed information about the connectivity and functional groups within the this compound molecule. While specific NMR spectral data for this compound were not widely available in the public snippets, NMR analysis is a standard technique for confirming the structure of organic compounds and is included in the Certificate of Analysis for this compound researchgate.net. For related opines and natural products, NMR, including 1D and 2D techniques, is routinely used for complete structural elucidation nih.govarxiv.orgnd.edushu.eduresearchgate.netjournaljpri.com. The combination of NMR and MS data is a powerful approach for unambiguous structure determination of small molecules like this compound arxiv.orgnih.govshu.edu.

Quantitative Analysis Methods for this compound in Biological and Synthetic Matrices

Quantitative analysis of this compound is essential for studying its accumulation in transformed plant tissues, its synthesis by enzymes, and its role in biological systems.

Paper electrophoresis has been used as a rapid method for the detection and qualitative assessment of this compound presence and activity in biological samples ed.ac.ukmdpi.com. While primarily qualitative or semi-quantitative, it provides a quick visual indication of this compound synthesis.

For more accurate and sensitive quantification, chromatographic methods, particularly HPLC, are generally employed. Although direct quantitative data for this compound in biological matrices using HPLC was not explicitly detailed in the provided snippets, HPLC is a standard technique for the quantitative analysis of small molecules in complex matrices after appropriate sample preparation labmanager.comresearchgate.net. Studies on hairy roots induced by this compound-type A. rhizogenes have utilized HPLC for the quantitative analysis of other secondary metabolites, demonstrating the applicability of this technique to such biological samples researchgate.net.

LC-MS can also be adapted for quantitative analysis using techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to enhance sensitivity and specificity for this compound in complex biological or synthetic matrices researchgate.net. This approach is particularly useful when high sensitivity is required or when dealing with samples containing many potential interferences.

Development and Validation of Novel Analytical Procedures for this compound Research

The development and validation of analytical methods for this compound are critical to ensure the reliability and accuracy of research findings. Method validation, following guidelines from bodies like the International Conference on Harmonisation (ICH), typically involves assessing parameters such as specificity, accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ) labmanager.comjournaljpri.com.

Specificity ensures that the method accurately measures this compound without interference from other compounds in the sample matrix labmanager.com. This is particularly important for biological samples which contain a wide array of endogenous substances labmanager.comresearchgate.net. Chromatographic separation coupled with selective detection methods like MS enhances specificity column-chromatography.comnih.gov.

Accuracy refers to the closeness of the measured value to the true value, while precision indicates the repeatability of the measurements labmanager.com. These parameters are assessed by analyzing samples with known concentrations of this compound and by performing replicate analyses journaljpri.com.

Advanced Topics and Future Research Trajectories

Unexplored Aspects of Mikimopine Biogenesis and Enzymatic Mechanisms

This compound is an opine, a class of low-molecular-weight compounds produced in plant crown galls or hairy roots after infection by Agrobacterium species. researchgate.netbbk.ac.ukucl.ac.uk These compounds serve as a crucial source of carbon and nitrogen for the infecting bacteria. bbk.ac.ukucl.ac.ukresearchgate.net The synthesis of this compound is catalyzed by the enzyme this compound synthase (MIS), which facilitates a Pictet-Spengler condensation reaction between L-histidine and α-ketoglutaric acid. bbk.ac.ukucl.ac.uk

While the fundamental biosynthetic pathway is known, several aspects of its biogenesis and the enzymatic mechanism of MIS remain underexplored. The genes encoding MIS have been isolated from Agrobacterium rhizogenes and expressed in E. coli, confirming their enzymatic activity. bbk.ac.ukucl.ac.ukresearchgate.net However, a detailed characterization of the enzyme's kinetics, substrate specificity, and the catalytic roles of active site residues is still lacking. bbk.ac.ukresearchgate.net A key area for future investigation is the structural basis for the enzyme's ability to utilize an α-ketoacid as a substrate, a departure from typical Pictet-Spenglerases that use aldehydes. bbk.ac.ukresearchgate.net Unraveling the three-dimensional structure of MIS, ideally co-crystallized with its substrates or products, would provide invaluable insights into its catalytic mechanism and what governs its substrate selection.

Integration of Advanced Computational Modeling with Experimental Synthetic and Mechanistic Studies

The integration of computational modeling with experimental studies presents a powerful approach to dissecting the intricacies of this compound synthase. nih.govnumberanalytics.com Molecular dynamics (MD) simulations can be employed to model the conformational changes of MIS during substrate binding and catalysis. numberanalytics.com Such simulations can help to identify key amino acid residues involved in the reaction and predict how mutations might affect enzyme activity and specificity. bbk.ac.uk

Furthermore, computational models can be used to predict the outcomes of directed evolution experiments, guiding the design of MIS variants with altered substrate scopes or enhanced catalytic efficiencies. nih.gov By combining these in silico predictions with experimental validation through site-directed mutagenesis and kinetic analysis, researchers can gain a comprehensive understanding of the structure-function relationships within this compound synthase. This integrated approach has the potential to accelerate the development of novel biocatalysts based on the MIS scaffold. pageplace.de

Novel Research Directions in the Evolutionary Biology of Opine-Synthesizing Genes

The study of opine-synthesizing genes, such as mis, offers a fascinating window into the evolutionary dynamics of horizontal gene transfer (HGT) between bacteria and plants. nih.govnih.gov The presence of Agrobacterium-derived T-DNA sequences, referred to as cellular T-DNA (cT-DNA), has been identified in the genomes of various plant species, including those in the genera Nicotiana and Linaria. researchgate.netplos.org This indicates that HGT from Agrobacterium to plants is a more widespread phenomenon than previously thought. nih.gov

Future research can focus on several novel directions. A key area of interest is understanding the selective pressures that have shaped the evolution of the mis gene in different plant lineages. plos.org For instance, in Nicotiana glauca, the mis gene appears to have evolved under significant selective pressure, suggesting a potential functional role for the enzyme in the plant. plos.org In contrast, in other species, the gene has degenerated. plos.org Comparative genomic and transcriptomic analyses across a broader range of naturally transgenic plants could reveal the diverse evolutionary fates of opine synthesis genes and potentially uncover novel functions they may have acquired in their new eukaryotic hosts. nih.govnih.gov

Potential for this compound Synthase as a Biocatalyst in Organic Synthesis

The unique catalytic activity of this compound synthase positions it as a promising candidate for biocatalysis in organic synthesis. ucl.ac.ukresearchgate.netnih.gov Pictet-Spenglerases, in general, are valuable tools for the stereoselective synthesis of alkaloids and other heterocyclic compounds, which are common scaffolds in pharmaceuticals. ucl.ac.ukresearchgate.net The ability of MIS to utilize an α-ketoacid as a substrate expands the repertoire of reactions that can be catalyzed by this enzyme family. bbk.ac.ukresearchgate.net

Future research in this area should focus on exploring the substrate promiscuity of MIS. By screening a library of non-natural substrates, it may be possible to synthesize a range of novel heterocyclic compounds with potential biological activities. nih.gov Furthermore, protein engineering techniques, such as directed evolution and rational design, can be employed to enhance the stability, activity, and substrate scope of MIS, tailoring it for specific synthetic applications. nih.gov The development of MIS into a robust and versatile biocatalyst could provide a more sustainable and efficient alternative to traditional chemical synthesis methods for certain classes of molecules. fastercapital.com

Interdisciplinary Perspectives in Chemical Biology and Plant Genetics Relevant to this compound

The study of this compound sits (B43327) at the intersection of chemical biology and plant genetics, offering numerous opportunities for interdisciplinary research. frontiersin.orgpressbooks.pubfrontiersin.org Chemical genetics, which utilizes small molecules to perturb biological processes, can be a powerful tool to investigate the function of this compound and other opines in plants. nih.govnih.gov Synthesizing and applying this compound analogs could help to identify their cellular targets and elucidate their physiological roles, if any, in naturally transformed plants.

From a plant genetics perspective, understanding the regulation and expression of the horizontally transferred mis gene is crucial. nih.gov Investigating the epigenetic modifications and transcription factors that control mis expression can provide insights into how plants adapt to and utilize foreign genes. frontiersin.org This interdisciplinary approach, combining the tools of chemistry and genetics, will be essential to fully unravel the biological significance of this compound and the broader implications of natural genetic transformation in plant evolution. frontiersin.orgfrontiersin.org

Q & A

Q. Table 1: Key Parameters for Synthesis

| Step | Parameter | Optimal Range |

|---|---|---|

| Reaction | Temperature | -20°C to 80°C (varies by step) |

| Purification | Silica Mesh | 230–400 (gradient elution) |

| Characterization | NMR Solvent | CDCl or DMSO-d |

Basic: Which analytical techniques are recommended for confirming the structural identity and purity of this compound?

Answer:

A multi-technique approach ensures accuracy:

- Primary Methods :

- Purity Assessment :

- Advanced Confirmation :

Advanced: How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

Answer:

Contradictions often arise from bioavailability or metabolic factors. Mitigate via:

Pharmacokinetic Studies : Measure plasma half-life, tissue distribution, and metabolite profiling .

Dose-Response Calibration : Ensure in vivo doses match in vitro effective concentrations (use allometric scaling) .

Control for Confounders : Standardize animal models (e.g., genetic background) and environmental factors (diet, circadian rhythm) .

Statistical Reanalysis : Apply mixed-effects models to account for inter-subject variability .

Q. Table 2: Common Data Contradictions & Solutions

| Contradiction Type | Resolution Strategy |

|---|---|

| In vitro efficacy vs. in vivo toxicity | Conduct ADMET profiling (e.g., hepatocyte assays) |

| Species-specific responses | Use humanized models or primary cell lines |

Advanced: What methodological considerations are critical when designing dose-response studies for this compound’s efficacy analysis?

Answer:

- Concentration Range : Span 3–5 log units to capture EC/IC. Include vehicle controls .

- Replicates : Minimum n=3 for in vitro, n=8–10 for in vivo (power analysis recommended) .

- Endpoint Selection : Align with mechanistic hypotheses (e.g., apoptosis markers for cytotoxicity) .

- Data Normalization : Use Z-score or % inhibition relative to positive/negative controls .

Basic: What are the best practices for documenting experimental procedures in this compound research to ensure reproducibility?

Answer:

- Detailed Methods : Specify equipment (manufacturer, model), reagent batches, and software versions .

- Supplementary Files : Upload raw spectra, chromatograms, and statistical code as .zip archives .

- Negative Results : Report failed syntheses or inconclusive assays to prevent redundant efforts .

Advanced: How should researchers approach meta-analyses of existing studies on this compound’s mechanism of action when faced with heterogeneous datasets?

Answer:

- Data Harmonization : Convert units to SI (e.g., nM to M) and standardize outcome measures (e.g., IC vs. % inhibition) .

- Bias Assessment : Use ROBINS-I tool to evaluate study quality (e.g., blinding, randomization) .

- Subgroup Analysis : Stratify by cell type, assay duration, or compound purity to identify trends .

Q. Table 3: Meta-Analysis Framework

| Step | Action |

|---|---|

| Literature Search | PRISMA guidelines, exclude non-peer-reviewed sources |

| Data Extraction | Use Covidence or Rayyan for collaborative screening |

| Statistical Model | Random-effects model to account for variability |

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.